molecular formula C7H9F2KO3 B2843976 Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate CAS No. 2260937-80-0

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate

Cat. No.: B2843976
CAS No.: 2260937-80-0
M. Wt: 218.241
InChI Key: HATBJOKCWLHHHJ-UHFFFAOYSA-M
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Description

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C7H10F2O3K It is a potassium salt of 3-(difluoromethoxy)cyclopentane-1-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate typically involves the following steps:

  • Preparation of 3-(difluoromethoxy)cyclopentane-1-carboxylic acid

      Starting Material: Cyclopentane-1-carboxylic acid.

      Reagents: Difluoromethoxy reagent (e.g., difluoromethyl ether), a base (e.g., sodium hydride).

      Conditions: The reaction is carried out under anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

  • Formation of the Potassium Salt

      Reagents: Potassium hydroxide (KOH) or potassium carbonate (K2CO3).

      Conditions: The acid is neutralized with the potassium base in an aqueous or alcoholic solution, followed by evaporation of the solvent to yield the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction

    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Potassium;3-(trifluoromethoxy)cyclopentane-1-carboxylate: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and properties.

    Potassium;3-(methoxy)cyclopentane-1-carboxylate: Contains a methoxy group instead of difluoromethoxy, leading to different chemical behavior.

Uniqueness

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3.K/c8-7(9)12-5-2-1-4(3-5)6(10)11;/h4-5,7H,1-3H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATBJOKCWLHHHJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)[O-])OC(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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